molecular formula C5H10O4 B8817414 5-Deoxy-D-ribose

5-Deoxy-D-ribose

Cat. No.: B8817414
M. Wt: 134.13 g/mol
InChI Key: WDRISBUVHBMJEF-UHFFFAOYSA-N
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Description

5-Deoxy-D-ribose is an organic compound with the molecular formula C5H10O5 It is a pentose sugar derivative characterized by the presence of three hydroxyl groups attached to the second, third, and fourth carbon atoms of a pentanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Deoxy-D-ribose can be synthesized through the photocatalytic degradation of fucoidan, a sulfated polysaccharide from brown algae. The process involves the use of hydrogen peroxide (H2O2) and titanium dioxide (TiO2) as catalysts. The reaction conditions typically include a 5% concentration of TiO2 and 0.95% H2O2, with the degradation monitored by high-performance gel permeation chromatography (HPGPC) and thin-layer chromatography (TLC) .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of photocatalytic degradation and the use of catalysts like TiO2 and H2O2 can be scaled up for larger production volumes. The process would involve optimizing reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-Deoxy-D-ribose undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: 2,3,4-Trihydroxypentanoic acid.

    Reduction: 2,3,4-Trihydroxypentanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Deoxy-D-ribose has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is used in studying metabolic pathways and enzyme reactions.

    Industry: It can be used in the production of biodegradable polymers and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of 5-Deoxy-D-ribose involves its interaction with various molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds and participate in enzymatic reactions. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in biochemical processes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific arrangement of hydroxyl groups and the presence of an aldehyde group. This combination of functional groups provides distinct reactivity and potential for various applications in research and industry.

Properties

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

2,3,4-trihydroxypentanal

InChI

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3

InChI Key

WDRISBUVHBMJEF-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C=O)O)O)O

Origin of Product

United States

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